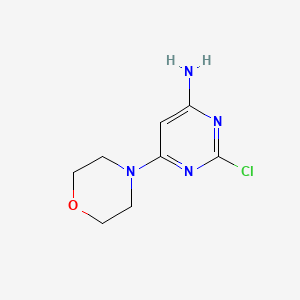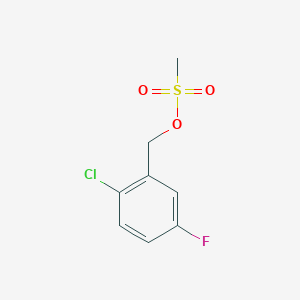![molecular formula C25H25N7 B2844430 4-{3-[7-(4-甲基哌嗪-1-基)-1H-苯并咪唑-2-基]-1H-吲唑-6-基}苯胺 CAS No. 1132609-87-0](/img/no-structure.png)
4-{3-[7-(4-甲基哌嗪-1-基)-1H-苯并咪唑-2-基]-1H-吲唑-6-基}苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anticancer Agents and Tyrosine Kinase Inhibitors
- Imatinib , a well-known tyrosine kinase inhibitor, has been widely used to treat chronic myelogenic leukemia. Interestingly, 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline shares structural similarities with Imatinib. It specifically binds to inactive Abelson tyrosine kinase domains, forming hydrogen bonds and hydrophobic interactions . Further research could explore its potential as an anticancer agent.
Antifungal Agents
- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized as potential antifungal agents. These compounds were obtained via intramolecular cyclization of related 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . Investigating the antifungal activity of our compound could be valuable.
Protein Crystallography and Drug Design
- Understanding the crystal structure of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline can aid in rational drug design. Single-crystal X-ray diffraction studies provide insights into its conformation, hydrogen bonding patterns, and potential binding sites . Researchers can leverage this information for targeted drug development.
作用机制
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins that are necessary for cell cycle progression. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The compound affects the DNA damage response pathway . When DNA damage is detected, the cell activates the Chk1 kinase to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound disrupts these processes, leading to cell cycle arrest and potentially cell death if the damage is too severe .
Pharmacokinetics
Like many small molecule drugs, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown.
Result of Action
The inhibition of Chk1 by this compound leads to cell cycle arrest, preventing cells from dividing. This can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound may have potential as a cancer therapeutic.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a benzimidazole derivative, the second is an indazole derivative, and the third is an aniline derivative. These intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "4-methylpiperazine", "4-nitrophenylhydrazine", "2-nitrobenzaldehyde", "4-chloroaniline", "2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole", "2-bromo-6-chloro-1H-indazole", "4-bromoaniline", "Sodium hydride", "Sodium borohydride", "Palladium on carbon", "N,N-dimethylformamide", "Acetic acid", "Ethanol", "Diethyl ether", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-nitrophenylhydrazine", "Step 2: Synthesis of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole from 4-methylpiperazine and 2-nitrobenzaldehyde", "Step 3: Synthesis of 2-bromo-6-chloro-1H-indazole from 2-nitrobenzaldehyde and 4-chloroaniline", "Step 4: Synthesis of 4-bromoaniline from 4-nitrophenylhydrazine and 4-chloroaniline", "Step 5: Reduction of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole to 1-(4-methylpiperazin-1-yl)benzimidazole using sodium borohydride", "Step 6: Reduction of 2-bromo-6-chloro-1H-indazole to 6-chloro-1H-indazole using sodium borohydride", "Step 7: Coupling of 1-(4-methylpiperazin-1-yl)benzimidazole, 6-chloro-1H-indazole, and 4-bromoaniline using palladium on carbon and N,N-dimethylformamide to form the final product" ] } | |
CAS 编号 |
1132609-87-0 |
产品名称 |
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline |
分子式 |
C25H25N7 |
分子量 |
423.524 |
IUPAC 名称 |
4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |
InChI |
InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |
InChI 键 |
LPSCCOBGZSKECZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)
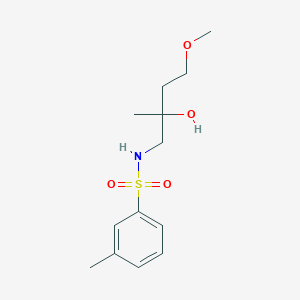
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
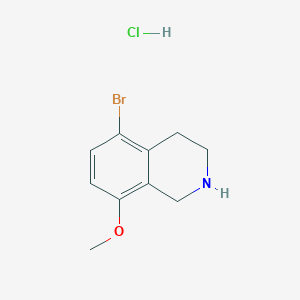
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
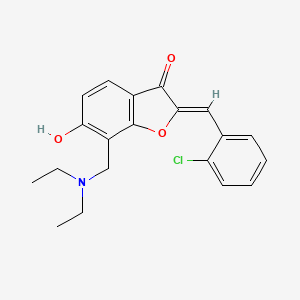
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
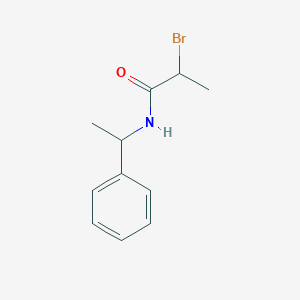
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
